molecular formula C8H10N2O3 B14750544 2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid

2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid

Cat. No.: B14750544
M. Wt: 182.18 g/mol
InChI Key: DLZSUPIGHQCLRP-UHFFFAOYSA-N
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Description

2,4,5,7-Tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid is a heterocyclic compound that features a fused pyrano-pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,7-tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of pyrazole derivatives with suitable carbonyl compounds under acidic or basic conditions. For instance, the reaction of pyrazole carbaldehyde with malononitrile and dimedone in the presence of a catalyst like L-proline in aqueous ethanol can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,5,7-Tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,4,5,7-Tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4,5,7-tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5,7-Tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2-methyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-7-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c1-10-4-5-2-3-13-7(8(11)12)6(5)9-10/h4,7H,2-3H2,1H3,(H,11,12)

InChI Key

DLZSUPIGHQCLRP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2CCOC(C2=N1)C(=O)O

Origin of Product

United States

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